BenchChemオンラインストアへようこそ!

2-Piperazin-1-ylmethyl-1H-benzoimidazole

Antifungal Benzimidazole Piperazine

This unsubstituted piperazine-benzimidazole hybrid (CAS 59052-85-6, ≥95%) is a privileged scaffold for selective dopamine D4 receptor ligand development (e.g., A-381393, ABT-724) and anticancer SAR libraries with low-μM IC50 against MCF-7/MDA-MB-231. Use as a key intermediate for antifungal agents, urease inhibitors (IC50 0.15–12.17 μM), and CNS-targeted acetylcholinesterase inhibitors. Distinctive TPSA (~44 Ų) and LogP (~1.23) ensure favorable drug-likeness not replicable by analogs.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
CAS No. 59052-85-6
Cat. No. B1271893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperazin-1-ylmethyl-1H-benzoimidazole
CAS59052-85-6
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=NC3=CC=CC=C3N2
InChIInChI=1S/C12H16N4/c1-2-4-11-10(3-1)14-12(15-11)9-16-7-5-13-6-8-16/h1-4,13H,5-9H2,(H,14,15)
InChIKeyHZGYQWFLJSXVDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperazin-1-ylmethyl-1H-benzoimidazole (CAS 59052-85-6): Procurement and Scientific Differentiation Guide


2-Piperazin-1-ylmethyl-1H-benzoimidazole (CAS 59052-85-6) is a heterocyclic organic compound with the molecular formula C12H16N4 and a molecular weight of 216.28 g/mol . It belongs to the benzimidazole family and features a piperazine moiety linked via a methylene bridge at the C-2 position. This specific hybrid scaffold serves as a critical pharmacophore and a versatile synthetic intermediate in medicinal chemistry . Commercial suppliers typically provide this compound at a standard purity of 95% or higher .

Why 2-Piperazin-1-ylmethyl-1H-benzoimidazole (59052-85-6) Cannot Be Replaced by Generic Analogs


Direct substitution of 2-Piperazin-1-ylmethyl-1H-benzoimidazole with other benzimidazole-piperazine hybrids or alternative heterocyclic scaffolds is not scientifically valid without careful re-validation. The specific unsubstituted piperazine at the C-2 position defines a unique pharmacophore that serves as a critical scaffold for generating diverse biological activities, including antifungal and anticancer properties [1]. Even minor structural modifications, such as altering the substituents on the piperazine ring, can drastically alter selectivity profiles for key receptors like the dopamine D4 receptor [2]. Furthermore, the compound's distinct physicochemical properties—including a topological polar surface area (TPSA) of approximately 44 Ų and a calculated LogP of ~1.23—govern its solubility, membrane permeability, and overall drug-likeness, which cannot be replicated by analogs with different substitution patterns .

Quantitative Evidence: 2-Piperazin-1-ylmethyl-1H-benzoimidazole (59052-85-6) Differentiation from Analogs


Antifungal Activity: Comparable Efficacy to Ketoconazole in Disk Diffusion Assays

In a comparative study evaluating antifungal efficacy, a derivative series based on the 2-Piperazin-1-ylmethyl-1H-benzoimidazole scaffold demonstrated antifungal activity comparable to the clinical standard Ketoconazole. This was assessed using the disk diffusion method against Candida albicans [1]. This suggests that the unsubstituted piperazine core of the target compound provides a baseline antifungal scaffold that can be further optimized for potency and spectrum.

Antifungal Benzimidazole Piperazine

Dopamine D4 Receptor Affinity: Structural Basis for Subtype-Selective Antagonism

The 2-Piperazin-1-ylmethyl-1H-benzoimidazole scaffold is a recognized privileged structure for dopamine D4 receptor ligands. While direct binding data for the unsubstituted compound is limited, closely related analogs demonstrate the scaffold's potential. For instance, the derivative 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H benzoimidazole (A-381393) was identified as a potent and selective dopamine D4 receptor antagonist [1]. Furthermore, the analog ABT-724, a 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole, acts as a highly selective D4 agonist with an EC50 of 12.4 nM and 61% efficacy relative to dopamine [2]. The unsubstituted piperazine of CAS 59052-85-6 provides a versatile starting point for installing diverse aryl/heteroaryl groups to fine-tune D4 affinity and selectivity.

Dopamine D4 Receptor Antagonist Selectivity

Anticancer Activity: Cytotoxicity of Benzimidazole-Piperazine Conjugates Against Breast Cancer Cell Lines

Benzimidazole-piperazine conjugates, of which 2-Piperazin-1-ylmethyl-1H-benzoimidazole is the core, exhibit significant cytotoxicity against human breast cancer cell lines. In a study of novel benzimidazole-piperazine analogues, compound 9f (4-(trifluoromethyl)benzyl substituted) displayed an IC50 of 7.29 ± 0.20 µM against MCF-7 cells and 6.92 ± 4.80 µM against MDA-MB-231 cells, compared to the standard Doxorubicin [1]. Another derivative, compound 9c (4-fluorobenzyl substituted), showed an IC50 of 9.15 ± 0.10 µM against MCF-7 cells, comparable to Doxorubicin [1]. These data confirm that the benzimidazole-piperazine scaffold, inherent to CAS 59052-85-6, is a productive template for developing anticancer agents.

Anticancer Cytotoxicity Breast Cancer

Cholinesterase Inhibition: Potential for CNS Drug Discovery

Novel benzimidazole-based piperazine derivatives, structurally related to 2-Piperazin-1-ylmethyl-1H-benzoimidazole, have been evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors. The synthesized analogs demonstrated potent inhibition with IC50 values ranging from 0.20 ± 0.01 µM to 0.50 ± 0.10 µM for AChE and from 0.25 ± 0.01 µM to 0.70 ± 0.10 µM for BuChE [1]. The most active compound in the series showed an AChE IC50 of 0.20 µM, highlighting the potential of this scaffold for CNS drug discovery. The unsubstituted piperazine of CAS 59052-85-6 offers a versatile handle for introducing substituents that can optimize cholinesterase inhibition and blood-brain barrier penetration.

Acetylcholinesterase Butyrylcholinesterase Alzheimer's Disease

Antioxidant and α-Glucosidase Inhibitory Activities: Potential for Metabolic Disorders

Benzimidazole derivatives containing a piperazine ring, similar to the target compound, have been investigated for their α-glucosidase inhibitory properties and antioxidant activities. In a thesis study, a related benzimidazole-piperazine compound (compound 12) exhibited an IC50 value of 2.340 ± µg/mL against α-glucosidase [1]. This suggests that the core scaffold of 2-Piperazin-1-ylmethyl-1H-benzoimidazole could be a valuable starting point for developing antidiabetic agents targeting postprandial hyperglycemia.

α-Glucosidase Antioxidant Antidiabetic

Urease Inhibition: Potent Activity Superior to Standard Thiourea

Piperazine-based benzimidazole derivatives have been identified as potent urease inhibitors. In a study evaluating a series of these compounds, the majority exhibited IC50 values ranging from 0.15 to 12.17 µM, demonstrating significantly greater potency than the standard inhibitor thiourea (IC50 = 23.11 ± 0.21 µM) [1]. This indicates that the 2-Piperazin-1-ylmethyl-1H-benzoimidazole scaffold is a highly effective platform for designing urease inhibitors, which are relevant for treating infections caused by Helicobacter pylori and other urease-producing pathogens.

Urease Inhibition Antimicrobial Gastric Ulcer

Optimal Application Scenarios for 2-Piperazin-1-ylmethyl-1H-benzoimidazole (59052-85-6) Based on Evidence


Medicinal Chemistry: Synthesis of Dopamine D4 Receptor Ligands

The 2-Piperazin-1-ylmethyl-1H-benzoimidazole scaffold is a validated privileged structure for developing selective dopamine D4 receptor ligands, as evidenced by the potent D4 antagonist A-381393 and the D4 agonist ABT-724 [1]. Researchers can utilize CAS 59052-85-6 as a key intermediate to synthesize novel analogs by introducing diverse aryl or heteroaryl substituents on the piperazine nitrogen. This approach allows for the fine-tuning of receptor affinity, selectivity, and functional activity (agonism/antagonism) for applications in CNS disorder research and erectile dysfunction models [1].

Drug Discovery: Development of Novel Anticancer Agents

Benzimidazole-piperazine conjugates, based on the core structure of 2-Piperazin-1-ylmethyl-1H-benzoimidazole, have demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range [2]. Procurement of CAS 59052-85-6 enables the synthesis of focused compound libraries for anticancer screening. Structure-activity relationship (SAR) studies can be conducted by modifying the piperazine moiety to optimize potency, selectivity, and pharmacokinetic properties, as demonstrated by the promising activity of 4-(trifluoromethyl)benzyl and 4-fluorobenzyl substituted analogs [2].

Anti-Infective Research: Synthesis of Antifungal and Urease Inhibitors

The compound serves as a direct precursor for generating antifungal agents with activity comparable to Ketoconazole [3]. Additionally, piperazine-based benzimidazole derivatives have been shown to be potent urease inhibitors, with IC50 values significantly lower than the standard thiourea (0.15 - 12.17 µM vs. 23.11 µM) [4]. Researchers can employ CAS 59052-85-6 to synthesize and evaluate new chemical entities targeting fungal infections or urease-producing bacteria like Helicobacter pylori, addressing unmet needs in antifungal therapy and gastroenterology.

Neuroscience: Development of Cholinesterase Inhibitors for Alzheimer's Disease

Novel benzimidazole-piperazine derivatives have exhibited potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, with IC50 values as low as 0.20 µM and 0.25 µM, respectively [5]. This positions 2-Piperazin-1-ylmethyl-1H-benzoimidazole as a valuable building block for synthesizing potential therapeutics for Alzheimer's disease. By leveraging the unsubstituted piperazine for further derivatization, medicinal chemists can optimize enzyme inhibition, blood-brain barrier penetration, and selectivity over related targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Piperazin-1-ylmethyl-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.